3-Methylphthalonitrile
Description
3-Methylphthalonitrile is a chemical compound with the molecular formula C9H6N2 . It is a derivative of phthalonitrile .
Synthesis Analysis
In a study, two types of new bisphthalonitrile resins containing diamino groups were synthesized from 2,2’-bis(3-amino-4-hydroxylphenyl)propane and 3-nitrophthalonitrile/4-nitrophthalonitrile by nucleophilic substitution .
Molecular Structure Analysis
The compound was crystallized in a monoclinic system and characterized as follows: P 2 1 / c, a = 23.232 (5), b = 7.4413 (14), c = 15.361 (4)Å, β = 106.818 (5)°, Z = 8, V = 2542.0 (10)Å3 .
Chemical Reactions Analysis
Phthalonitrile resins are known for their sluggish polymerization, which is one of the major problems that needs to be solved urgently . The different self-catalyzed curing behavior, owing to different positions of cyano groups on the benzene ring, were confirmed by differential scanning calorimetry (DSC) and FTIR techniques .
Physical And Chemical Properties Analysis
3-Methylphthalonitrile has a molecular formula of C9H6N2, an average mass of 142.157 Da, and a mono-isotopic mass of 142.053101 Da .
properties
IUPAC Name |
3-methylbenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMIPVAUWCHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495946 | |
Record name | 3-Methylbenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphthalonitrile | |
CAS RN |
36715-97-6 | |
Record name | 3-Methyl-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36715-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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